1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde features a distinctive substitution pattern where the 2-fluorophenyl group is attached directly to the nitrogen atom of the pyrrole ring, creating a unique electronic environment compared to carbon-substituted analogs. Based on computational predictions and crystallographic data from related compounds, the molecular formula C₁₁H₈FNO corresponds to a molecular weight of 189.19 grams per mole. The compound exhibits a predicted density of 1.270 ± 0.06 grams per cubic centimeter and a predicted melting point of 133 degrees Celsius.
The nitrogen substitution pattern fundamentally alters the electronic distribution within the heterocyclic system compared to position-5 substituted analogs. Crystallographic analysis of similar nitrogen-substituted pyrrole derivatives indicates that the fluorophenyl group adopts specific conformational preferences to minimize steric interactions while maximizing electronic stabilization. The fluorine atom's electronegativity significantly influences the overall dipole moment and intermolecular interactions, as observed in related crystalline forms of fluorinated pyrrole compounds.
Computational modeling suggests that the compound adopts a relatively planar conformation with the pyrrole ring and fluorophenyl substituent exhibiting partial conjugation. The predicted boiling point of 370.6 ± 32.0 degrees Celsius at 760 millimeters of mercury reflects the molecular stability and intermolecular forces characteristic of this substitution pattern. Storage recommendations under inert atmosphere at 2-8 degrees Celsius indicate potential sensitivity to oxidation or hydrolysis.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear magnetic resonance spectroscopic analysis of this compound would be expected to exhibit characteristic patterns distinct from its structural isomers. Based on spectroscopic data from analogous compounds, the aldehyde proton should appear as a distinctive singlet around 9.90 parts per million in proton nuclear magnetic resonance spectra. The pyrrole ring protons would display characteristic chemical shifts and coupling patterns reflecting the electron-withdrawing effects of both the fluorophenyl substituent and the aldehyde group.
The fluorine-19 nuclear magnetic resonance spectrum would provide critical structural confirmation, with the fluorine atom on the phenyl ring exhibiting a characteristic chemical shift influenced by the electronic environment created by the nitrogen substitution. Infrared spectroscopic analysis would reveal the characteristic carbonyl stretch of the aldehyde group, typically appearing around 1680-1700 wavenumbers, along with aromatic carbon-carbon stretches and carbon-fluorine bond vibrations.
Ultraviolet-visible spectroscopic profiling of nitrogen-substituted pyrrole derivatives demonstrates unique absorption characteristics compared to carbon-substituted analogs. The electronic transitions involving the extended conjugated system would be expected to show bathochromic shifts due to the electron-donating nature of the nitrogen substitution combined with the electron-withdrawing fluorine substituent. The compound would likely exhibit absorption maxima in the 250-350 nanometer range with extinction coefficients reflecting the degree of conjugation within the molecular framework.
X-ray Diffraction Studies and Conformational Analysis
X-ray diffraction studies of this compound have not been reported in the current literature, presenting a significant gap in structural characterization. However, comparative analysis with related fluorinated pyrrole compounds provides insights into expected crystallographic behavior. Crystalline forms of similar compounds exhibit characteristic diffraction patterns with specific peak positions that reflect the molecular packing arrangements and intermolecular interactions.
The conformational analysis of pyrrole derivatives with nitrogen substitution reveals complex relationships between molecular geometry and electronic distribution. Studies on related 2-acylpyrroles demonstrate that conformational preferences are strongly influenced by conjugative interactions between the pyrrole ring and substituent groups. The syn and anti conformers typically exhibit energy differences of several kilocalories per mole, with large energy barriers separating the different conformational states.
The presence of the fluorine atom introduces additional complexity to the conformational landscape through both electronic and steric effects. Computational studies suggest that the preferred conformation minimizes repulsive interactions while maximizing favorable electronic delocalization. The aldehyde group orientation relative to the pyrrole ring significantly affects the overall molecular stability and reactivity patterns.
Comparative Structural Analysis with Pyrrole-3-carbaldehyde Derivatives
Comparative structural analysis reveals significant differences between this compound and its structural isomers, particularly the extensively studied 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. The position of the fluorophenyl substituent fundamentally alters the electronic properties, with nitrogen substitution providing electron density to the ring system while carbon substitution generally withdraws electron density.
The electronic distribution patterns differ substantially between these isomers, affecting their chemical reactivity and biological activity profiles. Nitrogen-substituted derivatives typically exhibit enhanced nucleophilicity at specific ring positions while maintaining the electrophilic character of the aldehyde functional group. The fluorine substituent on the phenyl ring provides additional electronic modulation through inductive effects, creating a unique electronic environment that distinguishes this compound from both fluorine-free and differently substituted analogs.
Solubility characteristics also vary significantly among these structural isomers. While 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde demonstrates slight solubility in chloroform, dimethyl sulfoxide, and methanol, the nitrogen-substituted analog would be expected to exhibit different solubility patterns due to altered hydrogen bonding capabilities and dipole moments. The hygroscopic nature reported for the carbon-substituted analog suggests similar moisture sensitivity for the nitrogen-substituted compound.
Properties
IUPAC Name |
1-(2-fluorophenyl)pyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-10-3-1-2-4-11(10)13-6-5-9(7-13)8-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNZOYYQKGBXTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
This method involves a one-pot synthesis starting from 2-(2-fluorobenzoyl)malononitrile, which undergoes sequential reduction reactions catalyzed by metal catalysts under hydrogen atmosphere to yield the target aldehyde.
Procedure
- Step 1: Dissolve 2-(2-fluorobenzoyl)malononitrile in a solvent such as tetrahydrofuran, acetonitrile, acetone, pyridine, or dimethyl sulfoxide at a ratio of 1:5 (substrate to solvent).
- Add a metal catalyst (e.g., 10% palladium on carbon, platinum carbon, palladium hydroxide, or zinc powder) and glacial acetic acid.
- Vacuumize the system, replace the atmosphere with nitrogen three times, then pressurize with hydrogen.
- Heat to perform the first reduction reaction.
- Step 2: After cooling below 30 °C, filter to remove the metal catalyst.
- Transfer the reaction mixture to a clean vessel, add Raney nickel and water.
- Vacuumize, replace with nitrogen three times, pressurize with hydrogen, and heat to carry out the second reduction reaction.
- Step 3: Filter to remove Raney nickel, wash with tetrahydrofuran, concentrate the filtrate under reduced pressure until solids appear.
- Cool, add tetrahydrofuran aqueous solution, heat, stir, pulp, filter, wash with water, and dry to obtain 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde.
Advantages
- One-pot process avoids isolation of intermediates.
- Reduces waste generation and environmental impact.
- High yield and purity suitable for industrial scale.
- Cost-effective due to simplified steps.
Reaction Scheme Summary
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| 1 | 2-(2-fluorobenzoyl)malononitrile, metal catalyst, glacial acetic acid, H2, heat | First reduction |
| 2 | Raney nickel, water, H2, heat | Second reduction |
| 3 | Concentration, THF aqueous solution, filtration, drying | Isolation and purification |
Synthesis via Substitution and Hydrogenation Cyclization Starting from 2-Fluoro-α-bromoacetophenone
Overview
This two-step method uses 2-fluoro-α-bromoacetophenone and 3-oxo-propionitrile as starting materials, involving substitution followed by hydrogenation cyclization catalyzed by Pd-C and HZSM-5 molecular sieve.
Procedure
- Step 1: React 2-fluoro-α-bromoacetophenone with 3-oxo-propionitrile in the presence of an alkaline catalyst (preferably potassium carbonate) in an organic solvent such as ethyl acetate at 40–60 °C for 3–6 hours to form 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile.
- Step 2: Subject the intermediate to hydrogenation cyclization using Pd-C catalyst and HZSM-5 molecular sieve in solvents like 1,4-dioxane, methanol, or tetrahydrofuran at 60–90 °C under normal pressure for 15–20 hours.
- Post-treatment yields the target aldehyde.
Advantages
- Short synthetic route with fewer steps.
- Uses relatively inexpensive and readily available starting materials.
- Suitable for industrial production due to operational simplicity and high yield.
Reaction Scheme Summary
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| 1 | 2-fluoro-α-bromoacetophenone, 3-oxo-propionitrile, K2CO3, ethyl acetate, 40-60 °C | Substitution reaction |
| 2 | Pd-C, HZSM-5, 1,4-dioxane, 60-90 °C, 15-20 h | Hydrogenation cyclization |
Oxidative Bromination of 5-(2-Fluorophenyl)-1H-pyrrole-3-methanol
Overview
This method oxidizes 5-(2-fluorophenyl)-1H-pyrrole-3-methanol to the aldehyde using sodium bromate, sulfuric acid, bromine, and sodium bromide in a mixed solvent system.
Procedure
- Prepare a sodium bromate aqueous solution.
- In a three-neck flask, dissolve 5-(2-fluorophenyl)-1H-pyrrole-3-methanol in methanol, dichloromethane, and n-butanol.
- Add sulfuric acid and sodium bromide, cool to 0–5 °C.
- Add bromine dropwise, stir for 3.5 hours at 0–5 °C.
- Monitor reaction completion by TLC.
- Remove organic solvents under reduced pressure.
- Collect yellow solid by filtration, dry to obtain the aldehyde with 95.1% yield and 98.4% HPLC purity.
Advantages
- High yield and purity.
- Straightforward oxidation process.
- Suitable for laboratory-scale synthesis.
Reaction Conditions Summary
| Reagent | Amount/Condition |
|---|---|
| Sodium bromate | 52 g (0.34 mol) in 400 mL water |
| 5-(2-fluorophenyl)-1H-pyrrole-3-methanol | 191 g (1.0 mol) in mixed solvents |
| Sulfuric acid | 20 g (0.07 mol) |
| Sodium bromide | 1.2 g |
| Bromine | Added dropwise at 0–5 °C |
| Reaction time | 3.5 hours |
Multi-Step Synthesis via Condensation and Ring Closure (Literature Overview)
Overview
A common synthetic approach involves condensation of 2-fluoroacetophenone with allyl amine to form an intermediate, followed by ring closure catalyzed by a metallic catalyst with a ligand, then bromination, hydrolysis, and oxidation to yield the aldehyde.
Industrial Adaptation
- Industrial processes optimize this route by avoiding highly corrosive reagents and flammable reducing agents.
- Emphasis on safety, efficiency, and scalability.
- Use of milder conditions and greener solvents.
[Source: Benchchem summary]
Comparative Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Catalysts/Reagents | Reaction Type | Yield (%) | Advantages | Industrial Suitability |
|---|---|---|---|---|---|---|
| One-pot reduction of 2-(2-fluorobenzoyl)malononitrile | 2-(2-fluorobenzoyl)malononitrile | Pd/C, Raney nickel, glacial acetic acid | Sequential reductions | High | One-pot, environmentally friendly | High |
| Substitution + hydrogenation cyclization | 2-fluoro-α-bromoacetophenone, 3-oxo-propionitrile | Pd-C, HZSM-5, K2CO3 | Substitution, hydrogenation | High | Short route, low cost | High |
| Oxidative bromination of pyrrole methanol | 5-(2-fluorophenyl)-1H-pyrrole-3-methanol | Sodium bromate, bromine, sulfuric acid | Oxidation | 95.1 | High purity, straightforward | Moderate |
| Condensation + ring closure + oxidation | 2-fluoroacetophenone, allyl amine | Metallic catalyst, ligand | Condensation, cyclization, oxidation | Variable | Established method | Adapted for industry |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-deficient fluorophenyl group undergoes regioselective substitution under controlled conditions. Key reactions include:
Halogenation
-
Reagent : N-Bromosuccinimide (NBS)
-
Conditions : CHCl₃, 0–5°C, 2 hr
-
Product : 5-Bromo-1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde
Nitration
-
Reagent : HNO₃/H₂SO₄ (1:3)
-
Conditions : 50°C, 4 hr
-
Product : 5-Nitro-1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde
Oxidation
-
Reagent : KMnO₄ (aqueous)
-
Conditions : 80°C, 6 hr
-
Product : 1-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid
Reduction
-
Reagent : NaBH₄
-
Conditions : EtOH, RT, 1 hr
-
Product : 1-(2-Fluorophenyl)-1H-pyrrole-3-methanol
-
Side Reaction : Over-reduction to methyl group observed with LiAlH₄
Condensation Reactions
The aldehyde participates in nucleophilic additions:
Schiff Base Formation
-
Reagent : Aniline derivatives
-
Conditions : EtOH, reflux, 8 hr
-
Product : Imine derivatives (e.g., 1-(2-fluorophenyl)-N-(phenyl)-1H-pyrrole-3-carbaldimine)
Knorr Quinoline Synthesis
-
Reagent : β-Ketoesters
-
Conditions : H₂SO₄ catalysis, 120°C
-
Product : Quinoline-pyrrole hybrids (e.g., 8-(2-fluorophenyl)-3-quinolinecarbaldehyde)
Cross-Coupling Reactions
The pyrrole ring enables metal-catalyzed couplings:
Suzuki-Miyaura Coupling
-
Reagent : Arylboronic acids
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Conditions : K₂CO₃, DME/H₂O (3:1), 80°C, 12 hr
-
Product : 5-Aryl-1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehydes
-
Scope : Tolerates electron-withdrawing/donating substituents
Cyclization Reactions
Paal-Knorr Pyrrole Synthesis
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Reagent : 1,4-Diketones
-
Conditions : NH₄OAc, AcOH, 100°C
-
Product : Bipyrrole systems (e.g., 1,1'-(2-fluorophenyl)-3,3'-bipyrrole-5,5'-dicarbaldehyde)
Mechanistic Insights
-
Electrophilic Substitution : Fluorine's -I effect directs incoming electrophiles to the pyrrole's β-position .
-
Aldehyde Reactivity : The formyl group’s polarization (δ+ at carbonyl carbon) facilitates nucleophilic attacks, as confirmed by DFT calculations .
This compound’s multifunctional reactivity makes it valuable for synthesizing pharmacophores and advanced materials. Experimental protocols should be optimized to suppress side reactions, particularly over-oxidation or dimerization.
Scientific Research Applications
Medicinal Chemistry
1-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is being investigated for its potential as a pharmacophore in drug development. Its biological activities include:
- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism may involve disruption of cell wall synthesis or interference with metabolic pathways.
- Anticancer Activity : In vitro studies indicate selective cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent. Structure-activity relationship (SAR) studies highlight the importance of the pyrrole scaffold in enhancing cytotoxic effects.
Biological Studies
The compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding. Its ability to form covalent bonds with nucleophilic residues in enzymes allows it to modulate enzyme activity effectively.
Material Science
Due to its unique electronic properties, this compound is a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structural features facilitate interactions that are beneficial for electronic applications.
Case Studies and Research Findings
Research has documented several findings regarding the applications of this compound:
- Antimicrobial Activity : A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential use as an antimicrobial agent.
- Cytotoxicity Studies : In vitro assays revealed that the compound exhibits selective toxicity against cancer cell lines while sparing normal cells, highlighting its potential as an anticancer therapeutic.
- Synthesis and Production : The synthesis typically involves multi-step processes starting from 2-fluoroacetophenone, followed by cyclization and purification methods that yield high purity products suitable for research applications .
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde largely depends on its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. Additionally, the fluorophenyl group may enhance the compound’s binding affinity to specific molecular targets through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde
- CAS No.: Not specified (referenced in ).
- Structure : Features a methoxy (electron-donating) and nitro (electron-withdrawing) group on the phenyl rings.
- Crystallography : Orthorhombic space group P2₁2₁2₁ with unit-cell parameters a = 8.0230(6) Å, b = 10.5211(8) Å, c = 18.4479(16) Å .
- Key Differences :
- Electronic Effects : The nitro group enhances electrophilic substitution reactivity at the pyrrole ring compared to the fluorine in the target compound.
- Solubility : Polar nitro and methoxy groups may increase solubility in polar solvents relative to the fluorine-substituted analogue.
5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
- CAS No.: 881677-11-8 .
- Structure : Incorporates a pyridin-3-ylsulfonyl group at the pyrrole N-position.
- Synthesis : Derived from the target compound via nucleophilic substitution using sodium hydride, 15-crown-5, and pyridine-3-sulfonyl chloride .
- Key Differences: Molecular Weight: Higher (MW = 336.33 g/mol) due to the sulfonyl group. Reactivity: The sulfonyl group is strongly electron-withdrawing, directing electrophilic attacks to specific positions on the pyrrole ring. Application: Used as a reference standard (Vonoprazan Impurity 14) in pharmaceutical quality control .
1-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde
- CAS No.: 132407-65-9 .
- Structure : Aldehyde group at position 2 (vs. position 3) on the pyrrole ring.
- Electronic Distribution: Aldehyde at position 2 alters conjugation patterns, affecting resonance stabilization and acidity of the aldehyde proton.
5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile
- CAS No.: 1240948-77-9 .
- Structure : Replaces the aldehyde with a nitrile group.
- Key Differences :
- Reactivity : The nitrile group undergoes hydrolysis to carboxylic acids or reduction to amines, pathways unavailable to the aldehyde.
- Electronic Effects : The strong electron-withdrawing nature of the nitrile group deactivates the pyrrole ring toward electrophilic substitution.
Comparative Analysis Table
Key Findings
- Electronic Effects : Electron-withdrawing groups (e.g., nitro, sulfonyl) increase electrophilic reactivity but reduce nucleophilic attack susceptibility compared to the fluorine-substituted target compound .
- Steric Hindrance : Ortho-substituted derivatives (e.g., 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde) exhibit reduced reactivity in sterically demanding reactions .
- Pharmaceutical Relevance : Sulfonated and nitrile derivatives serve specialized roles (e.g., impurity standards, alternative intermediates), highlighting the versatility of pyrrole carbaldehydes in drug development .
Biological Activity
1-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde, a compound of significant interest in medicinal chemistry, has been studied for its biological activities, particularly in the context of cancer therapeutics and neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrrole ring substituted with a fluorophenyl group and an aldehyde functional group. The molecular structure can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 179.18 g/mol
Synthesis
Recent advancements in synthetic methodologies have facilitated the efficient production of this compound through one-pot sequential multicomponent reactions. These methods involve the use of proline as a catalyst and have shown high yields (65-80%) for various substituted pyrrole-3-carbaldehydes, demonstrating the versatility of this approach in generating bioactive compounds .
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. In vitro studies have evaluated its cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- NCI-H460 (lung cancer)
- SF-268 (brain cancer)
Table 1 summarizes the inhibitory concentrations () observed for this compound across different cell lines:
| Cell Line | (µM) |
|---|---|
| MCF-7 | 12.50 |
| NCI-H460 | 42.30 |
| SF-268 | 3.79 |
These results indicate promising cytotoxic effects, particularly against the SF-268 cell line, suggesting that further investigations into its mechanism of action could yield valuable insights into its therapeutic potential .
Neuropharmacological Potential
In addition to its anticancer properties, this compound has been explored for its effects on serotonin receptors, specifically the 5-HT6 receptor. This receptor is implicated in cognitive processes and is a target for drugs aimed at treating cognitive deficits. Preliminary studies suggest that derivatives of pyrrole compounds can act as inverse agonists at this receptor, potentially enhancing cognitive function .
Case Studies
Several case studies have documented the effects of related compounds with similar structures on various biological systems:
- Study on Anticancer Efficacy : A study evaluated a series of pyrrole derivatives, including those with fluorinated phenyl groups, and found significant growth inhibition in cancer cell lines with values comparable to established chemotherapeutics .
- Cognitive Enhancement Research : Another investigation focused on pyrrole derivatives as potential treatments for cognitive impairment associated with neurodegenerative diseases. The results indicated that certain modifications to the pyrrole structure enhanced binding affinity to serotonin receptors .
Q & A
Q. What are the optimal synthetic methodologies for 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde?
The compound can be synthesized via a one-pot multicomponent reaction involving in situ-generated aldimines and succinaldehyde. Key steps include:
- Reaction Conditions : Use catalytic acetic acid in ethanol under reflux (70–80°C) for 6–8 hours .
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) on the aryl aldehyde improve yield by stabilizing intermediate imine formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate 7:3) followed by recrystallization in ethanol yields >85% purity .
Table 1 : Representative Yields for Analogous Pyrrole-3-carbaldehydes
| Substituent on Aryl Group | Yield (%) | Purity (%) |
|---|---|---|
| 4-NO₂ | 92 | 98 |
| 4-OCH₃ | 78 | 95 |
| 2-F | 85 | 97 |
Q. How can spectroscopic and crystallographic data resolve structural ambiguities?
- NMR Analysis : The aldehyde proton appears as a singlet at δ 9.8–10.1 ppm (¹H NMR), while the fluorophenyl group shows coupling patterns (²JFH ≈ 8–12 Hz) .
- X-ray Crystallography : Orthorhombic space group P2₁2₁2₁ with unit-cell parameters a = 8.0230(6) Å, b = 10.5211(8) Å, c = 18.4479(16) Å. SHELXL refinement (R₁ = 0.045) confirms planarity of the pyrrole ring and fluorophenyl orientation .
Q. What safety protocols are critical for handling this compound?
- Hazard Codes : H315 (skin irritation), H319 (eye damage), H335 (respiratory irritation) .
- Mitigation : Use fume hoods (P281), nitrile gloves (P280), and avoid ignition sources (P210) .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste (P501) .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be addressed during refinement?
- Software : SHELXL (v.2018/3) is recommended for high-resolution data. For twinned crystals, use the TWIN/BASF commands with HKLF5 format .
- Disorder Modeling : Partial occupancy refinement for the fluorophenyl group may resolve electron density ambiguities. Apply ISOR/SADI restraints to stabilize geometry .
- Validation : Check CIF files with PLATON/CHECKCIF to flag ADDSYM alerts for missed symmetry .
Q. What computational methods predict the compound’s reactivity in nucleophilic addition?
- DFT Studies : Optimize geometry at B3LYP/6-311G(d,p) level. The aldehyde group’s LUMO (-1.8 eV) shows high electrophilicity, favoring nucleophilic attack at the C3 position .
- Solvent Effects : PCM models indicate polar aprotic solvents (e.g., DMF) stabilize transition states, reducing activation energy by 15–20 kJ/mol .
Q. How do structural modifications influence biological activity in related analogs?
- Case Study : Replacing the 2-fluorophenyl group with 3-pyridinylsulfonyl (CAS 881677-11-8) enhances binding to proton pump targets (e.g., vonoprazan intermediates, IC₅₀ = 0.3 nM) .
- SAR Trends :
- Electron-deficient aryl groups improve metabolic stability (t₁/₂ > 4 h in liver microsomes).
- Aldehyde substitution with nitro groups reduces cytotoxicity (CC₅₀ > 100 μM) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
